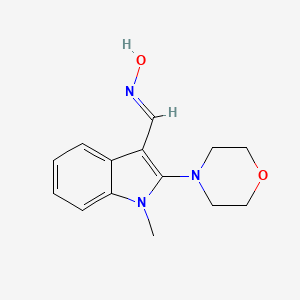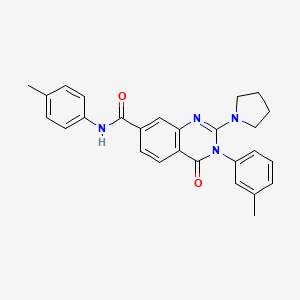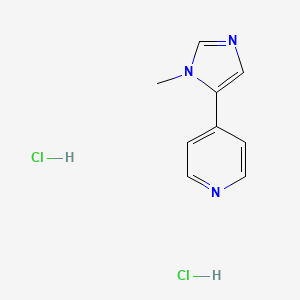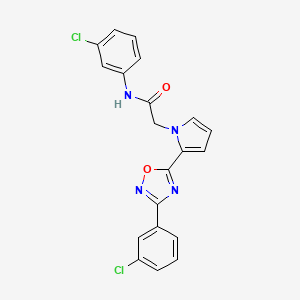
(4-Chloro-3,5-dimethylphenyl) 5-ethyl-2-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Chloro-3,5-dimethylphenyl) 5-ethyl-2-methoxybenzenesulfonate” are not fully detailed in the available resources. For a related compound, 4-Chloro-3,5-dimethylphenol, it has a melting point of 114-116 °C, a boiling point of 246 °C, and a density of 0.67 g/cm3 .Scientific Research Applications
Anticancer Activity
Scientific Field
Oncology Summary of Application: The compound has been studied for its potential as an anticancer agent, particularly targeting the WNT/β-catenin pathway, which is crucial in cellular functions and cancer development . Methods of Application: Computational studies led to the discovery of the compound’s selective inhibition of Dishevelled 1 (DVL1) binding. Further research involved separation of racemic mixtures and testing on cancer cell lines . Results: The compound showed an EC50 of 0.49 ± 0.11 μM for DVL1 inhibition and an EC50 value of 7.1 ± 0.6 μM for the growth inhibition of HCT116 cells, along with a high level of ROS production .
Microbial Resistance
Scientific Field
Microbiology Summary of Application: A related compound, 4-chloro-3,5-dimethylphenol, has been noted for its bactericidal properties against most Gram-positive bacteria, though less effective against Staphylococci and Gram-negative bacteria . Methods of Application: The application would involve assessing the compound’s efficacy as a disinfectant or antiseptic through standardized microbial assays. Results: The effectiveness would be measured by the reduction in bacterial colony-forming units (CFUs) and compared to known standards.
properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 5-ethyl-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO4S/c1-5-13-6-7-15(21-4)16(10-13)23(19,20)22-14-8-11(2)17(18)12(3)9-14/h6-10H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTIDRDIUCZFFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3,5-dimethylphenyl) 5-ethyl-2-methoxybenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Dibromo-4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene](/img/structure/B2374517.png)

![1-(4-fluorophenyl)-4-methyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2374522.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2374525.png)

![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2374528.png)
![methyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2374529.png)
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2374530.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374532.png)
![2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2374534.png)
![N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2374537.png)

![7-[(3,4-Dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2374540.png)